5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Description
The compound “5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a complex organic molecule. It contains functional groups such as hydroxyl (-OH), methoxy (-OCH3), carbonyl (C=O), and nitrile (-CN) groups. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (dihydropyridine ring). The exact structure would depend on the specific arrangement of these groups within the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxyl and methoxy groups could participate in condensation reactions, the carbonyl group could undergo addition reactions, and the nitrile group could be hydrolyzed to a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Chemical Synthesis and Stability
The synthesis of heterocyclic azo dyes involving mono and double functional group transformation precursors, including compounds structurally related to 5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, showcases the utility of these compounds in producing a series of isomeric pairs of heterocyclic azo dyes. These syntheses enhance the pH stability of azo dyes through the substitution of active hydrazone protons, indicating the chemical's role in improving dye stability and functionality (Wang et al., 2018).
Corrosion Inhibition
Research into pyranopyrazole derivatives, which share a common structural framework with the chemical , demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This signifies the potential application of this compound in corrosion prevention, highlighting its importance in materials science and engineering (Yadav et al., 2016).
Pharmacological Interest
Although specifics on pharmacological applications directly related to this compound were not found, the exploration of structurally similar compounds for potential therapeutic uses suggests an open field for investigating the biological activities and medicinal chemistry applications of this compound.
Material Science
Studies on pyridine derivatives, including related structures, explore their optical properties and structural characteristics, suggesting applications in material science, particularly in developing new materials with specialized optical features. This indicates potential research paths for the use of this compound in creating advanced materials (Cetina et al., 2010).
Environmental Biotechnology
The compound's structural analogs have been studied for their biotransformation capabilities by microbial species, indicating the potential environmental biotechnology applications in pollutant degradation or biosynthesis processes. This suggests an area of research for understanding how this compound might interact with biological systems for environmental remediation or bioconversion applications (Donnelly & Dagley, 1980).
Properties
IUPAC Name |
5-(2-hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-7-3-6-20-11-13(8-12(10-19)18(20)23)17(22)15-9-14(25-2)4-5-16(15)21/h4-5,8-9,11,21H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICVFLZYNRSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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